4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group at the 4-position and a piperidin-4-ylmethoxy group at the 6-position. The piperidine moiety is further functionalized with an imidazo[1,2-a]pyridine-methyl group. Such a structure integrates multiple pharmacophoric elements:
- Pyrimidine: A common scaffold in medicinal chemistry, often associated with kinase inhibition or nucleotide mimicry.
- 3,5-Dimethylpyrazole: Enhances metabolic stability and modulates solubility.
- Piperidine-Imidazopyridine hybrid: Likely contributes to target binding (e.g., CNS or kinase targets) due to its planar aromatic system and basic nitrogen atoms.
Synthetic routes for analogous compounds often involve nucleophilic substitution or coupling reactions to assemble the pyrimidine core with substituted piperidine and heteroaromatic groups .
Properties
IUPAC Name |
2-[[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c1-17-11-18(2)30(27-17)22-12-23(25-16-24-22)31-15-19-6-9-28(10-7-19)13-20-14-29-8-4-3-5-21(29)26-20/h3-5,8,11-12,14,16,19H,6-7,9-10,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAWWKUPWHZTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)CC4=CN5C=CC=CC5=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine involves multiple steps, starting with the preparation of the pyrazole and imidazopyridine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine hydrate with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic conditions. The imidazopyridine moiety is typically prepared via a cyclization reaction involving 2-aminopyridine and a suitable aldehyde or ketone.
The final step involves the coupling of the pyrazole and imidazopyridine intermediates with a pyrimidine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction. The reaction conditions typically include a base such as potassium carbonate, a solvent like dimethylformamide (DMF), and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Structural Insights :
- Compared to pyrazino-pyrimidinones (), the absence of a fused pyrazine ring may reduce metabolic instability but limit π-π stacking interactions with hydrophobic enzyme pockets.
Bioactivity and Pharmacological Profiles
While direct data for the target compound is scarce, inferences can be drawn from analogues:
- Kinase Inhibition : Imidazopyridine derivatives (e.g., ) often target kinases (e.g., JAK2, ALK) due to their ATP-binding site compatibility. The piperidine linker may confer conformational flexibility for improved binding .
- Anticancer Activity : Pyrazolotriazolopyrimidines () exhibit cytotoxicity via topoisomerase inhibition, but the target compound’s pyrimidine-pyrazole core may favor alternative mechanisms like nucleotide antimetabolite activity .
- Metabolic Stability : The 3,5-dimethylpyrazole group likely reduces CYP450-mediated oxidation compared to unmethylated pyrazoles in derivatives .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what are the critical reaction steps?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions between 2-aminoimidazoles and functionalized pyrimidines to form the imidazo[1,2-a]pyrimidine core .
- Coupling reactions to introduce the piperidine-methoxy-pyrimidine moiety, often using nucleophilic substitution or palladium-catalyzed cross-coupling under inert conditions .
- Final functionalization with 3,5-dimethylpyrazole via alkylation or Mitsunobu reactions. Critical steps include strict temperature control (e.g., reflux in ethanol or THF) and purification via column chromatography .
Q. Which spectroscopic methods are most reliable for structural characterization?
Essential techniques include:
- 1H and 13C NMR to confirm substitution patterns and heterocyclic connectivity.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- FTIR to identify functional groups (e.g., C-O-C in the methoxy group, C=N in pyrimidine) .
- X-ray Diffraction (XRD) for crystalline structure elucidation, particularly for resolving stereochemical ambiguities .
Q. What are the standard protocols for assessing purity and stability?
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Thermogravimetric Analysis (TGA) to evaluate thermal stability under nitrogen atmospheres.
- Accelerated degradation studies under acidic/alkaline conditions to identify labile functional groups .
Advanced Research Questions
Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes or GPCRs.
- Density Functional Theory (DFT) calculations to optimize electronic properties (e.g., HOMO-LUMO gaps) for enhanced reactivity or solubility.
- Reaction pathway simulations (e.g., using Gaussian or ORCA) to identify transition states and reduce synthetic bottlenecks .
Q. What strategies address contradictions in reported pharmacological data for structurally analogous compounds?
- Meta-analysis of existing datasets to identify confounding variables (e.g., assay conditions, cell lines).
- Comparative bioassays under standardized protocols (e.g., fixed IC50 measurement methods).
- Proteomic profiling to differentiate off-target effects and validate mechanism-of-action hypotheses .
Q. How can reaction engineering principles improve scalability while maintaining yield?
- Microreactor systems for precise control of exothermic reactions (e.g., cyclizations).
- Design of Experiments (DoE) to optimize parameters like solvent polarity, catalyst loading, and residence time.
- Membrane separation technologies for efficient purification of intermediates .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing the imidazo[1,2-a]pyridine moiety, and how are they mitigated?
- Challenge : Low yields due to competing side reactions (e.g., dimerization).
- Solution : Use of Lewis acids (e.g., ZnCl2) to stabilize intermediates and high-dilution conditions .
Q. How do researchers validate target engagement in cellular assays for this compound?
- Cellular Thermal Shift Assay (CETSA) to confirm target binding in live cells.
- Knockout/knockdown models (e.g., CRISPR-Cas9) to correlate bioactivity with specific protein expression .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Four-parameter logistic regression (e.g., GraphPad Prism) to calculate EC50/IC50 values.
- Bootstrap resampling to estimate confidence intervals for small sample sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
